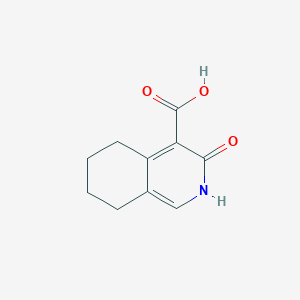
3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid (3-OH-THIQ-4-COOH) is an organic compound that belongs to the class of compounds known as tetrahydroisoquinolines. It has a molecular weight of 193.20 and its molecular formula is C10H11NO3 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, which are similar to this compound, has been a subject of considerable research interest . Traditional methods such as the Pictet–Spengler and Bischler–Nepieralski reactions have been used, along with recent approaches such as enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction .Molecular Structure Analysis
The molecular structure of this compound is based on the tetrahydroisoquinoline skeleton, which is an important structural motif present in several natural products and therapeutic lead compounds .Chemical Reactions Analysis
Tetrahydroisoquinolines, including this compound, can undergo various chemical reactions. For instance, they can be functionalized via multicomponent reactions . Also, they can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline .Applications De Recherche Scientifique
Photolabile Protecting Groups and Caging Techniques
"Brominated hydroxyquinoline as a photolabile protecting group with sensitivity to multiphoton excitation" discusses the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline. This compound shows greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis suitable for in vivo applications, highlighting its potential use in caging biological messengers due to its increased solubility and low fluorescence properties (Fedoryak & Dore, 2002).
Enzymatic Synthesis and Resolution
"Efficient dynamic kinetic resolution method for the synthesis of enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid" presents a method for synthesizing enantiomerically pure tetrahydroisoquinoline derivatives, which are useful in the synthesis of modulators of nuclear receptors. This involves enzymatic hydrolysis indicating a potential application in the stereoselective synthesis of complex molecules (Forró et al., 2016).
Oxidative Decarboxylation
"The enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids" describes the oxidative decarboxylation of tetrahydroisoquinoline-1-carboxylic acids to form dihydroisoquinolines using enzymes such as horseradish peroxidase or fungal laccase. Although attempts to form aporphine were unsuccessful, this study highlights the role of oxidative processes in modifying isoquinoline derivatives (Coutts et al., 1979).
Neurological Research and Potential Therapeutic Compounds
"Effects of new endogenous nonprotein amino acids, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, on behavior of mice" explores several tetrahydroisoquinoline-3-carboxylic acids synthesized and their transiently increasing effect on locomotor activity in mice. This study provides insights into the physiological role these compounds may play in the brain, opening avenues for neurological research and potential therapeutic applications (Nakagawa et al., 1996).
Material Science and Luminescence
"Hydrogen-bonded Lamellar Network of Pyromellitic Acid Pillared by 8-Hydroxyquinoline" investigates the formation of a robust lamellar structure where hydrogen bonds create sheets pillared by cations, showcasing an application in creating extended three-dimensional networks. This study highlights the material science application of hydroxyquinoline derivatives in forming novel structures with potential use in catalysis, separation, or luminescence applications (Wang et al., 2006).
Mécanisme D'action
Target of Action
3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid, also known as 3-Oxo-2,3,5,6,7,8-hexahydro-isoquinoline-4-carboxylic acid, is a tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Propriétés
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-8(10(13)14)7-4-2-1-3-6(7)5-11-9/h5H,1-4H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPCWRRGOYPJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=O)NC=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
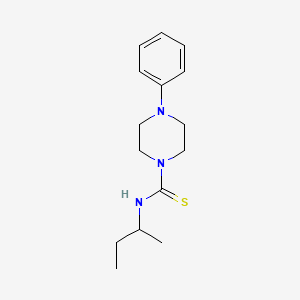

![(3E)-3-[(2,4-dichlorophenyl)methylidene]chromen-4-one](/img/structure/B2842887.png)
![N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide](/img/structure/B2842889.png)
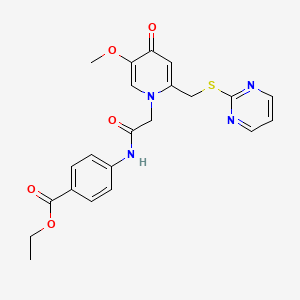
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid](/img/structure/B2842891.png)
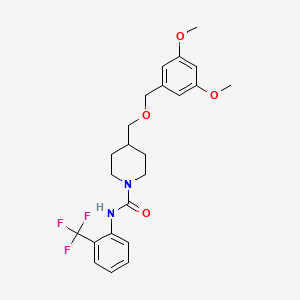
![1-(Benzenesulfonyl)-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2842893.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2842895.png)
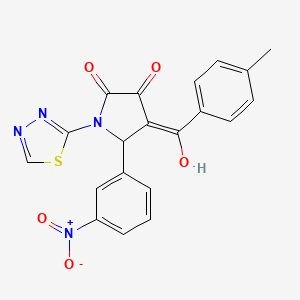

![N-Ethyl-1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2842903.png)
![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2842905.png)
